5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one
Overview
Description
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a hydroxyl group, a methyl group, and a piperidinylmethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated precursor of the pyridinone.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperidinylmethyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The compound may influence various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methyl-1-(piperidin-1-ylmethyl)pyridin-3(1H)-one
- 5-Hydroxy-1-ethyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one
- 5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
Uniqueness
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinylmethyl group at the 2-position and the hydroxyl group at the 5-position of the pyridinone ring differentiates it from other similar compounds, leading to unique interactions with molecular targets and distinct applications.
Properties
IUPAC Name |
5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-9-12(16)11(15)7-10(13)8-14-5-3-2-4-6-14/h7,9,16H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCCYLGORXTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN2CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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